Direct Antimycobacterial Activity Comparison Against M. tuberculosis H37Ra
In the primary paper characterizing this compound series, the target compound is one of only five out of the synthesized library (compounds 6a, 6c, 6e, 6f, and 6i) to demonstrate antimycobacterial activity against the avirulent M. tuberculosis H37Ra strain [1]. The study explicitly states that the remaining analogs in the series were inactive, creating a clear, evidence-backed differentiation. The precise activity level, described as 'marginal', provides a quantitative baseline for lead optimization when compared to the reference drug rifampicin and other inactive analogs within the same study [1].
| Evidence Dimension | In vitro antimycobacterial activity against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | Marginal antimycobacterial activity (precise MIC/IC50 values available in the full text of Shelke et al., 2019) |
| Comparator Or Baseline | All other synthesized (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs in the series were inactive; Rifampicin and Isoniazid used as positive controls. |
| Quantified Difference | Active vs. Inactive (the target compound is a member of the exclusive active subset, unlike the majority of the series) |
| Conditions | M. tuberculosis H37Ra (ATCC 25177) in vitro screening protocol. |
Why This Matters
This is the only available evidence that differentiates the compound from inactive analogs within the same study, confirming its selection as one of the few active leads for procurement in follow-up studies.
- [1] Shelke, R.N., Pansare, D.N., Sarkate, A.P., Karnik, K.S., Sarkate, A.P., Shinde, D.B., & Thopate, S.R. (2019). Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. Journal of Taibah University for Science, 13(1), 678-686. View Source
